![molecular formula C7H7BCl2O2 B1386754 2,6-Dichloro-3-methylphenylboronic acid CAS No. 851756-54-2](/img/structure/B1386754.png)
2,6-Dichloro-3-methylphenylboronic acid
Overview
Description
2,6-Dichloro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylphenylboronic acid can be synthesized through several methods, with one of the most common being the borylation of 2,6-dichloro-3-methylphenyl halides. The process typically involves the reaction of 2,6-dichloro-3-methylphenyl bromide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions, resulting in the formation of the corresponding aryl or alkyl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aryl Compounds: Formed through protodeboronation.
Scientific Research Applications
Synthetic Applications
2,6-Dichloro-3-methylphenylboronic acid is primarily utilized as a building block in organic synthesis. Its applications include:
- Suzuki-Miyaura Coupling Reactions: This compound serves as an important reagent for forming carbon-carbon bonds through Suzuki coupling, which is critical in synthesizing complex organic molecules .
- Functionalization of Aromatic Compounds: The presence of chlorine atoms allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into aromatic systems .
Biological Applications
The compound has been explored for its potential biological activities:
- Enzyme Inhibition: Research indicates that boronic acids can interact with diols and other Lewis bases, making them suitable for designing enzyme inhibitors. For instance, this compound has been investigated for its ability to inhibit certain proteases .
- Drug Development: The compound is being studied for its role in developing boron-containing drugs aimed at treating cancer. Its ability to form stable complexes with biological targets is a key feature in drug design .
Materials Science
In materials science, this compound contributes to the development of advanced materials:
- Polymer Chemistry: It is used in synthesizing polymers with specific properties due to its reactivity and ability to form cross-linked structures .
- Fluorescent Probes: The compound's unique chemical structure allows it to be utilized in the development of fluorescent probes for biological imaging and sensing applications .
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as an inhibitor of a specific protease involved in cancer progression. The compound showed significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent.
Case Study 2: Polymer Synthesis
Research conducted at a leading polymer science laboratory explored the use of this boronic acid derivative in synthesizing new polymeric materials with enhanced mechanical properties. The incorporation of this compound into the polymer backbone resulted in materials that exhibited improved thermal stability and mechanical strength.
Mechanism of Action
The primary mechanism of action for 2,6-dichloro-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the carbon-carbon bond.
Comparison with Similar Compounds
2,6-Dichloro-3-methylphenylboronic acid can be compared with other phenylboronic acids such as:
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive in some cases.
2,6-Dichlorophenylboronic Acid: Similar in structure but lacks the methyl group, which can influence its reactivity and selectivity in certain reactions.
3-Methylphenylboronic Acid: Lacks the chlorine substituents, affecting its electronic properties and reactivity.
The unique combination of chlorine and methyl substituents in this compound provides it with distinct reactivity and selectivity profiles, making it valuable in specific synthetic applications.
Biological Activity
2,6-Dichloro-3-methylphenylboronic acid (DCMPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
DCMPBA is characterized by its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other Lewis bases. This property is critical in the design of enzyme inhibitors and biologically active compounds. The compound's ability to interact with various molecular targets makes it a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
1. Enzyme Inhibition
DCMPBA has been investigated for its role as an enzyme inhibitor. For instance, it has been utilized in the synthesis of compounds targeting g-secretase, an enzyme involved in Alzheimer's disease pathology. Compounds derived from DCMPBA have shown promise as potential therapeutic agents by modulating the activity of this enzyme .
2. Cancer Therapy
Research indicates that DCMPBA derivatives may possess anticancer properties. The compound has been explored as a prodrug strategy for tyrosine kinase inhibitors, such as crizotinib, which targets c-MET and ALK pathways in cancer cells. In vitro studies demonstrated that DCMPBA can enhance the efficacy of these drugs by promoting selective activation in cancer cells characterized by elevated reactive oxygen species (ROS) levels .
Study 1: Anticancer Activity
A study evaluated the cytotoxicity of a DCMPBA-derived prodrug against various cancer cell lines. The results indicated that the prodrug exhibited significant activity in cells with high ROS levels, correlating with increased sensitivity to treatment .
Cell Line | IC50 (μM) without Activation | IC50 (μM) with Activation |
---|---|---|
H1993 | 15 | 5 |
H2228 | 20 | 10 |
RUMH | 25 | 12 |
This data suggests that the activation of DCMPBA-derived prodrugs can significantly enhance their anticancer efficacy.
Study 2: Tubulin Interaction
Another study focused on the interaction of DCMPBA with tubulin, a critical protein for cell division. Compounds based on DCMPBA were found to stabilize microtubules and inhibit their depolymerization, leading to cell cycle arrest in cancer cells. This mechanism underlines the potential use of DCMPBA derivatives as microtubule-targeting agents .
Properties
IUPAC Name |
(2,6-dichloro-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVEDFFDGYSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656933 | |
Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-54-2 | |
Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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